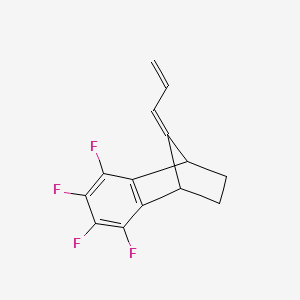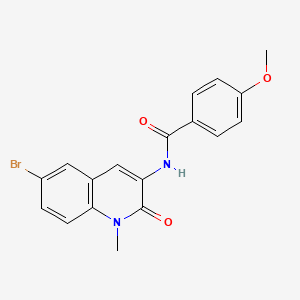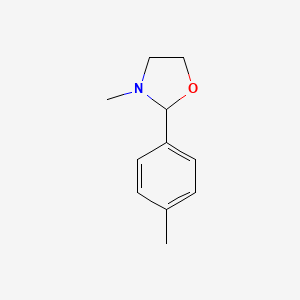
DAPK1-IN-6d
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DAPK1-IN-6d, also known as 6-(benzyloxy)-9-(tert-butyl)-8-phenyl-9H-purine, is a selective inhibitor of death-associated protein kinase 1 (DAPK1). DAPK1 is a calcium/calmodulin-regulated serine/threonine kinase that plays a crucial role in regulating apoptosis and autophagy. The compound this compound has shown potential in inhibiting DAPK1, making it a valuable tool in studying the kinase’s role in various cellular processes and diseases .
Preparation Methods
The synthesis of DAPK1-IN-6d involves a multi-step process starting from pyrimidines, primary alcohols, and N,N-dimethylamides under basic conditions. The synthetic route is controlled by the size of the amides used. The key steps include the formation of the purine core and subsequent substitution reactions to introduce the benzyloxy, tert-butyl, and phenyl groups at specific positions on the purine ring
Chemical Reactions Analysis
DAPK1-IN-6d undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the purine ring.
Substitution: The benzyloxy, tert-butyl, and phenyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides.
Scientific Research Applications
DAPK1-IN-6d has several scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of DAPK1 and its effects on various chemical pathways.
Biology: The compound helps in understanding the role of DAPK1 in cellular processes such as apoptosis and autophagy.
Medicine: this compound is being investigated for its potential therapeutic applications in treating diseases like cancer and neurodegenerative disorders by modulating DAPK1 activity.
Industry: The compound’s selective inhibition of DAPK1 makes it a valuable candidate for developing new drugs targeting DAPK1-related pathways
Mechanism of Action
DAPK1-IN-6d exerts its effects by selectively inhibiting the kinase activity of DAPK1. The compound binds to the active site of DAPK1, preventing its phosphorylation and subsequent activation. This inhibition disrupts the downstream signaling pathways regulated by DAPK1, leading to altered cellular processes such as apoptosis and autophagy. The molecular targets and pathways involved include the calcium/calmodulin-dependent pathway and the endoplasmic reticulum stress-induced cell death pathway .
Comparison with Similar Compounds
DAPK1-IN-6d is unique due to its selective inhibition of DAPK1. Similar compounds include:
2,5-diamino-4-pyrimidinol derivatives: These compounds also inhibit DAPK1 but may have broader kinase inhibition profiles.
Other purine analogues: Compounds like 6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine share structural similarities with this compound and exhibit similar inhibitory effects on DAPK1
Properties
Molecular Formula |
C22H22N4O |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
9-tert-butyl-8-phenyl-6-phenylmethoxypurine |
InChI |
InChI=1S/C22H22N4O/c1-22(2,3)26-19(17-12-8-5-9-13-17)25-18-20(26)23-15-24-21(18)27-14-16-10-6-4-7-11-16/h4-13,15H,14H2,1-3H3 |
InChI Key |
SWFLESJYTXCHFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C2=C(C(=NC=N2)OCC3=CC=CC=C3)N=C1C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[[(2R)-3-(diethylamino)-2-hydroxypropyl]amino]-4-[[(2R)-oxiran-2-yl]methylamino]anthracene-9,10-dione](/img/structure/B11936787.png)

![4-Benzyl-1-(1,4-dithiaspiro[4.5]decan-3-ylmethyl)piperidine](/img/structure/B11936796.png)
![(2S)-3-[3-(5-benzyl-2-carbamoylphenyl)phenyl]-2-methylpropanoic acid](/img/structure/B11936801.png)

![(1R,3S)-5-[2-[(1S,3aS,7aS)-1-[(1R)-1-(4-ethyl-4-hydroxyhexoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11936811.png)




![1-Octylnonyl 8-[[8-[(1-ethylnonyl)oxy]-8-oxooctyl](2-hydroxyethyl)amino]octanoate](/img/structure/B11936836.png)
